Methyl 2-bromo-5-formylbenzoate
Overview
Description
Methyl 2-bromo-5-formylbenzoate is an organic compound with the molecular formula C9H7BrO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a bromine atom and a formyl group, respectively. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
It’s worth noting that methyl 2-bromo-5-formylbenzoate is an organic compound and it can be used as a pharmaceutical intermediate . An intermediate is a substance produced during the reaction in a chemical synthesis, which is then used to produce the final product. In the context of drug design and development, intermediates are often used in the synthesis of active pharmaceutical ingredients (APIs).
The properties of this compound, such as its molecular weight (243.06) and its solid physical form, could influence its behavior in a biological system . For instance, these properties could affect how the compound is absorbed, distributed, metabolized, and excreted (ADME properties), which in turn could influence its bioavailability.
Environmental factors such as temperature, pH, and the presence of other molecules could also potentially influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-5-formylbenzoate can be synthesized through several methods. One common method involves the bromination of methyl 2-formylbenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the bromination process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-5-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Reduction: The major product is methyl 2-bromo-5-hydroxymethylbenzoate.
Oxidation: The major product is methyl 2-bromo-5-carboxybenzoate.
Scientific Research Applications
Methyl 2-bromo-5-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: The compound is used in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Methyl 2-bromo-5-formylbenzoate can be compared with other similar compounds, such as:
Methyl 2-formylbenzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 5-bromo-2-formylbenzoate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Methyl 2-bromo-5-hydroxymethylbenzoate: A reduction product of this compound, with different chemical properties and applications
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial processes.
Biological Activity
Methyl 2-bromo-5-formylbenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound, characterized by a bromo substituent at the second position and a formyl group at the fifth position of a benzoate structure, serves as a versatile precursor in organic synthesis, leading to various bioactive molecules. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.
- Molecular Formula : C10H9BrO3
- Molecular Weight : 243.05 g/mol
- Structural Features :
- Bromo group at position 2
- Formyl group at position 5
- Ester functional group
The presence of these functional groups enhances its reactivity, making it suitable for various chemical transformations.
Biological Activity
This compound exhibits several notable biological activities:
-
Antimicrobial Properties :
- Studies indicate that the compound has potential antimicrobial effects against various bacterial strains. Its structural features allow it to interact with bacterial cell walls and inhibit growth.
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Anticancer Activity :
- The compound has been investigated for its anticancer properties. It acts on specific molecular targets involved in cancer cell proliferation and survival, showing promise in preclinical models.
-
Enzyme Inhibition :
- This compound has been shown to inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are crucial for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, making it significant in drug development contexts.
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Pharmacological Applications :
- It has been utilized as an intermediate in the synthesis of drugs with antifungal, antihypertensive, antiulcer, antipsychotic, and antiviral properties.
The mechanism of action of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules due to its reactive functional groups. The bromine atom can participate in electrophilic reactions, while the formyl group can engage in nucleophilic attacks, leading to modulation of biological pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activities and applications of this compound:
- Anticancer Research : A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Activity : Research has shown that this compound and its derivatives possess antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 2-bromo-3-formylbenzoate | Bromo at position 2, formyl at 3 | Antimicrobial and anticancer properties |
Methyl 4-bromo-3-methylbenzoate | Bromo at position 4 | Varies; less studied |
Methyl 2-bromo-3-(hydroxymethyl)benzoate | Hydroxymethyl group | Increased polarity; potential for hydrogen bonding |
This table illustrates how variations in substitution patterns can lead to different biological activities.
Properties
IUPAC Name |
methyl 2-bromo-5-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOANPCORUKMQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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